molecular formula C4H6N4O B3118471 5-Methyl-6-azacytosine CAS No. 23891-10-3

5-Methyl-6-azacytosine

Cat. No.: B3118471
CAS No.: 23891-10-3
M. Wt: 126.12 g/mol
InChI Key: ZHFRUGPSMFKRLY-UHFFFAOYSA-N
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Description

5-Methyl-6-azacytosine is a synthetic nucleoside analog that has garnered significant attention in the fields of chemistry, biology, and medicine. It is structurally similar to cytosine, one of the four main bases found in DNA and RNA, but with a nitrogen atom replacing the carbon at the 6th position and a methyl group at the 5th position. This modification imparts unique properties to the compound, making it a valuable tool in various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-6-azacytosine typically involves the reaction of dicyandiamide with formic acid or acetic acid. The process begins by reacting formic acid with a portion of dicyandiamide at 50-60°C. Once the reaction stabilizes, the remaining dicyandiamide is added in batches, maintaining the temperature at 50-60°C for 4 hours. The mixture is then heated to 100-110°C for 1 hour, followed by the addition of acetic anhydride in two portions. The reaction is refluxed for 2 hours, cooled, and ethanol is added to precipitate the crude product. The final product is obtained by filtration and drying .

Industrial Production Methods: For large-scale industrial production, the process is optimized for safety and efficiency. The reaction conditions are carefully controlled to ensure high purity and yield, with the final product achieving a high-performance liquid chromatography (HPLC) purity of over 98.5% .

Chemical Reactions Analysis

Types of Reactions: 5-Methyl-6-azacytosine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can modify the functional groups, altering the compound’s properties.

    Substitution: The nitrogen atom at the 6th position allows for substitution reactions, where different groups can be introduced.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can yield amine derivatives.

Scientific Research Applications

5-Methyl-6-azacytosine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is employed in studies of DNA methylation and gene expression. It serves as a tool to investigate the role of DNA methylation in cellular processes.

    Medicine: this compound and its derivatives are used in the treatment of certain cancers, such as myelodysplastic syndrome and acute myeloid leukemia.

    Industry: The compound is used in the development of pharmaceuticals and as a research tool in biotechnology.

Mechanism of Action

The primary mechanism of action of 5-Methyl-6-azacytosine involves the inhibition of DNA methyltransferase. By incorporating into DNA, the compound prevents the methylation of cytosine residues, leading to hypomethylation of DNA. This hypomethylation can reactivate silenced genes, including tumor suppressor genes, thereby exerting its therapeutic effects . Additionally, at higher doses, the compound can incorporate into RNA, disrupting RNA metabolism and inhibiting protein synthesis .

Comparison with Similar Compounds

Uniqueness: 5-Methyl-6-azacytosine is unique due to its specific structural modifications, which confer distinct properties compared to other nucleoside analogs. Its ability to inhibit DNA methyltransferase and incorporate into both DNA and RNA makes it a versatile tool in research and therapeutic applications.

Properties

IUPAC Name

5-amino-6-methyl-2H-1,2,4-triazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N4O/c1-2-3(5)6-4(9)8-7-2/h1H3,(H3,5,6,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHFRUGPSMFKRLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NNC(=O)N=C1N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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